![molecular formula C32H22O2 B14287262 (1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone] CAS No. 141060-36-8](/img/structure/B14287262.png)
(1,3-Phenylene)bis[([1,1'-biphenyl]-4-yl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is an organic compound with a complex structure that includes a phenylene group and biphenyl groups connected through methanone linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] typically involves the reaction of 1,3-dibromobenzene with 4-biphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the phenylene or biphenyl rings can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparación Con Compuestos Similares
- 1,3-Diacetylbenzene
- m-Diacetylbenzene
- m-Acetyl acetophenone
- 3-CH3CO-C6H4-COCH3
- Benzene-1,3-bis(acetyl)
Comparison: (1,3-Phenylene)bis[([1,1’-biphenyl]-4-yl)methanone] is unique due to its biphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, higher molecular weight, and potential for diverse applications in advanced materials and biological research.
Propiedades
Número CAS |
141060-36-8 |
|---|---|
Fórmula molecular |
C32H22O2 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
[3-(4-phenylbenzoyl)phenyl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C32H22O2/c33-31(27-18-14-25(15-19-27)23-8-3-1-4-9-23)29-12-7-13-30(22-29)32(34)28-20-16-26(17-21-28)24-10-5-2-6-11-24/h1-22H |
Clave InChI |
VLTKLVZRHKYFJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



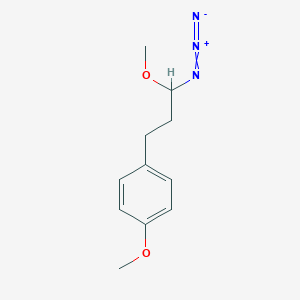
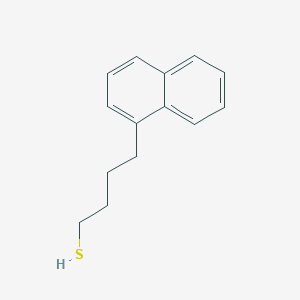
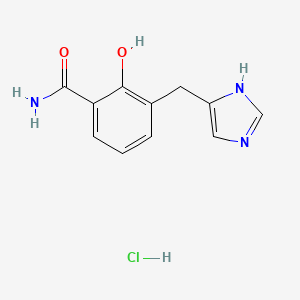
![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
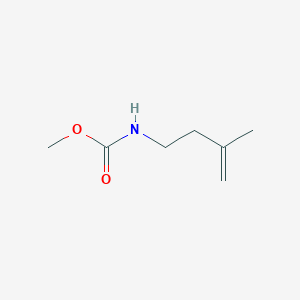
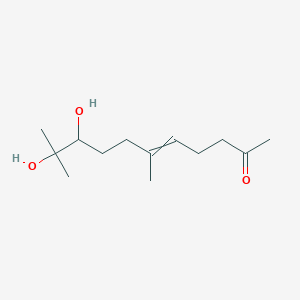
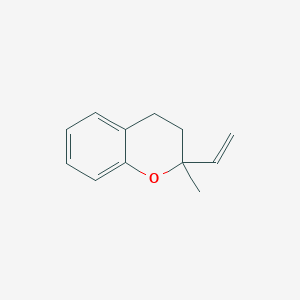
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
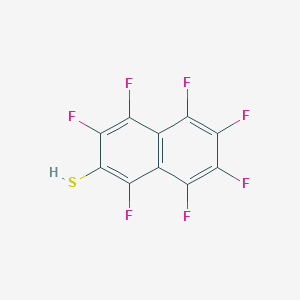
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
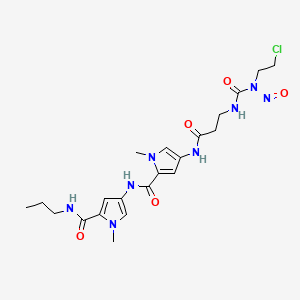
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-dipropylcyclopenta[b]pyran](/img/structure/B14287248.png)
